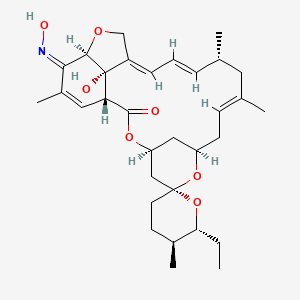

Milbemycin A4 oxime

Description

Historical Context and Discovery of Milbemycins

The discovery of the milbemycin family of compounds dates back to the late 1960s and early 1970s. These macrolides were first isolated by Japanese researchers from the fermentation products of the soil-dwelling bacterium Streptomyces hygroscopicus wikipedia.orgresearchgate.net. Specifically, the producing strain was identified as Streptomyces hygroscopicus subsp. aureolacrimosus toku-e.commeritresearchjournals.org. This initial research led to the purification and characterization of a series of related compounds, termed milbemycins, which demonstrated potent acaricidal and insecticidal properties researchgate.netjst.go.jp.

The initial discovery was part of a broader search for novel insecticides from natural sources jst.go.jp. These efforts identified a new family of macrolide antibiotics that were chemically distinct from previously known compounds. Further research identified various species capable of producing these compounds, including S. griseochromogenes, S. cyaneogriseus, S. nanchanggensis, and S. bingchenggensis wikipedia.org. The naturally produced milbemycins, primarily a mixture of milbemycin A3 and milbemycin A4, were recognized for their potential in agricultural and veterinary applications researchgate.net.

Evolution of Milbemycin A4 Oxime as a Semisynthetic Derivative

Following the discovery of the natural milbemycins, researchers initiated chemical synthesis programs to enhance their potency and other biological characteristics cabidigitallibrary.org. The development of this compound is a direct result of these efforts. It is a semi-synthetic compound, meaning it is derived from a naturally produced precursor through chemical modification bioaustralis.com.

The synthesis process involves the oxidation and subsequent oximation of Milbemycin A4 at the C-5 position cabidigitallibrary.orgbioaustralis.combioaustralis.com. This chemical alteration results in the formation of a 5-oxime derivative, which demonstrated improved properties over the parent compound cabidigitallibrary.org. This compound is the primary component, typically constituting 70-80%, of the commercial product known as milbemycin oxime toku-e.combioaustralis.comnih.gov. The remaining portion is Milbemycin A3 oxime. This specific mixture was developed to create a safer and more effective agent for controlling various parasites cabidigitallibrary.org. The successful synthesis and development of this derivative were first reported in the early 1990s bioaustralis.com.

Classification within Macrocyclic Lactone Chemical Structures

This compound belongs to the large and structurally complex class of chemical compounds known as macrocyclic lactones (MLs) meritresearchjournals.orgcabidigitallibrary.org. These compounds are characterized by a large macrocyclic ring, which is a defining feature of their chemical architecture. The milbemycins are specifically classified as 16-membered macrocyclic lactones researchgate.netcabidigitallibrary.org.

The milbemycin family is chemically and functionally related to another prominent group of macrocyclic lactones, the avermectins wikipedia.orgmeritresearchjournals.org. Both are products of fermentation by Streptomyces species and share a similar mechanism of action against parasites wikipedia.orgwikipedia.org. However, a key structural distinction is that milbemycins are not substituted with a sugar moiety (specifically, a bis-oleandroxyl group) at the C-13 position of the macrolide ring, a feature present in avermectins meritresearchjournals.orgcabidigitallibrary.org. This compound, as a derivative, retains this core macrocyclic lactone structure.

Interactive Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₅NO₇ | toku-e.combioaustralis.comnih.gov |

| Molecular Weight | 555.7 g/mol | toku-e.combioaustralis.com |

| CAS Number | 93074-04-5 | bioaustralis.com |

| Appearance | White or light yellow powder | toku-e.com |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | bioaustralis.combioaustralis.com |

| Class | Semi-synthetic macrocyclic lactone | toku-e.combioaustralis.com |

Table 2: Comparison of Milbemycins and Avermectins

| Feature | Milbemycins | Avermectins | Source |

| Producing Organism | Streptomyces hygroscopicus and others | Streptomyces avermitilis | wikipedia.orgmeritresearchjournals.orgcabidigitallibrary.org |

| Core Structure | 16-membered macrocyclic lactone | 16-membered macrocyclic lactone | cabidigitallibrary.org |

| C-13 Substitution | Unsubstituted (no sugar moiety) | Glycosylated (bisoleandrosyl moiety) | meritresearchjournals.orgcabidigitallibrary.org |

| Primary Action | Antiparasitic (insecticidal, acaricidal, anthelmintic) | Antiparasitic (insecticidal, acaricidal, anthelmintic) | wikipedia.orgnih.gov |

Core Macrocyclic Lactone Scaffold and Spiroketal Ring System

The foundational structure of this compound is a 16-membered macrocyclic lactone ring. toku-e.comcabidigitallibrary.orgfrontiersin.org This large ring structure is a common feature among both milbemycins and avermectins and serves as the core scaffold of the molecule. cabidigitallibrary.orgfrontiersin.orgmdpi.com Fused to this macrocycle is a distinctive spiroketal ring system, which is also a characteristic feature of this class of compounds. cabidigitallibrary.orgfrontiersin.orgagscientific.com This complex, three-dimensional arrangement of atoms is recognized by specific receptors in target organisms, forming the basis of its pharmacological action. frontiersin.org

Distinguishing Structural Features from Avermectins

While milbemycins and avermectins share a common pharmacophore, key structural differences distinguish the two subfamilies, influencing their specific properties. nih.govfrontiersin.org

A primary point of structural divergence between milbemycins and avermectins is at the C-13 position of the macrocyclic lactone ring. cabidigitallibrary.org Milbemycins, including this compound, are characteristically unsubstituted at this position, meaning they possess a hydrogen atom. cabidigitallibrary.orgmeritresearchjournals.org In contrast, avermectins feature a bis-oleandrosyl group (a disaccharide) attached at C-13, which significantly increases their molecular weight and alters their properties. meritresearchjournals.org

The substituent at the C-25 position is a key identifier for different analogues within the milbemycin family. cabidigitallibrary.orggoogle.com this compound is defined by the presence of an ethyl group at this position. cabidigitallibrary.orggoogle.com Other naturally occurring milbemycins vary in this regard; for example, Milbemycin A3 has a methyl group, while Milbemycin D possesses an isopropyl group at C-25. google.com Research has shown that modifications to this alkyl substituent can influence the compound's acaricidal activity. tandfonline.com

Table 1: Key Structural Differences Between Milbemycin A4 and Avermectins

| Structural Position | Milbemycin A4 | Avermectins | Significance |

|---|---|---|---|

| C-13 | Hydrogen (Unsubstituted) | Disaccharide Group (bis-oleandrosyl) | A primary differentiating feature between the milbemycin and avermectin (B7782182) subfamilies. cabidigitallibrary.orgmeritresearchjournals.org |

| C-25 | Ethyl Group | Typically a sec-butyl or isopropyl group | Defines specific analogues within each subfamily and influences biological activity. cabidigitallibrary.orggoogle.comtandfonline.com |

Significance of the Oxime Function at C-5

This compound is a semi-synthetic derivative, created through chemical modification of the naturally occurring Milbemycin A4. uniscience.co.krbiomol.com This modification, specifically the introduction of an oxime group at the C-5 position, is not merely an incidental change but a deliberate strategy to enhance the molecule's biological performance. tandfonline.com The synthesis involves the oxidation of the parent milbemycin to a 5-keto intermediate, followed by selective oximation. tandfonline.comnih.gov

The introduction of the hydroxyimino group (=N-OH) at C-5 significantly potentiates the activity of the molecule against certain parasites, such as the microfilariae of Dirofilaria immitis. tandfonline.com Structure-activity relationship studies have demonstrated that the 5-keto-5-oxime derivatives of Milbemycin A4 and Milbemycin D exhibit high efficacy, with potency greater than their parent compounds which feature a hydroxyl group at C-5. tandfonline.comnih.gov The hydroxyimino function acts as a powerful bioisostere of the hydroxyl group, enhancing the compound's interaction with its target sites. tandfonline.comnih.gov

Table 2: Comparative Activity of Milbemycin C-5 Position Derivatives

| C-5 Derivative | Relative Biological Activity | Source Finding |

|---|---|---|

| 5-hydroxy (Parent) | High | The naturally occurring compound shows high initial activity. tandfonline.com |

| 5-keto | Moderate | The keto intermediate shows a reduction in activity compared to the parent compound. tandfonline.com |

| 5-oxime | High (Potentiated) | Exhibits higher potency than the parent 5-hydroxy compound. tandfonline.comnih.gov |

| 5-amido | Low | Replacing the C-5 hydroxyl with an amide group reduces anthelmintic activity. nih.gov |

A Detailed Examination of this compound and Its Derivatives

This compound, a significant macrocyclic lactone, is a semi-synthetic derivative of the naturally occurring milbemycins, which are fermentation products of Streptomyces hygroscopicus. toku-e.comcabidigitallibrary.org As a member of the milbemycin family, it shares a core 16-membered macrocyclic lactone structure. toku-e.comcabidigitallibrary.org This article provides a focused exploration of the chemical structure and structure-activity relationships of this compound and its derivatives, adhering to recent scientific findings.

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28-/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAZFHUABUMOIM-JUBNYKKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)\C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058495 | |

| Record name | Milbemycin oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

555.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93074-04-5 | |

| Record name | Milbemycin oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Structure Activity Relationship Sar Studies

The biological activity of milbemycins is intrinsically linked to their complex three-dimensional structure. The large macrocyclic ring, the spiroketal moiety, and various functional groups all play crucial roles in the molecule's interaction with its biological targets. cabidigitallibrary.org Researchers have extensively studied how modifications to this structure influence its efficacy.

Milbemycin A4 and its close analog, milbemycin A3, are the primary components of commercially produced milbemycin-based products. tandfonline.comresearchgate.net The key structural difference between these two compounds lies in the substituent at the C-25 position of the macrocyclic ring. cabidigitallibrary.org In milbemycin A4, this substituent is an ethyl group, whereas in milbemycin A3, it is a methyl group. tandfonline.comresearchgate.net

This seemingly minor difference in the alkyl substituent at C-25 has a discernible impact on the biological activity of the individual compounds. Generally, milbemycin A4 is considered to have a more potent acaricidal and insecticidal activity compared to milbemycin A3. tandfonline.com For many applications, a specific ratio of milbemycin A4 to A3, often around 7:3, is formulated to achieve optimal broad-spectrum efficacy. nih.govcaymanchem.com

The formation of the 5-oxime derivative from the parent milbemycins has been shown to enhance their activity against certain parasites. tandfonline.comnih.gov The introduction of the hydroxyimino group at the 5-position is believed to act as a bioisostere of the original hydroxyl group, leading to a potentiation of its biological effects. tandfonline.com

To further enhance the biological profile of milbemycin A4 oxime, extensive research has been conducted to synthesize and evaluate novel derivatives. These efforts have primarily focused on modifications at the 5-position and the 26-position of the milbemycin scaffold.

A series of 5-keto-5-oxime derivatives of milbemycins have been synthesized, starting from the parent compounds milbemycin A4 and A3. tandfonline.comnih.gov The synthesis involves the oxidation of the 5-hydroxyl group to a ketone, followed by selective oximation. tandfonline.com These 5-keto-5-oxime derivatives can be further converted to various 5-O-acyl oximes. tandfonline.com

Studies on the activity of these synthesized compounds have revealed that the 5-keto-5-oxime derivatives of milbemycin A4 and A3 exhibit high efficacy against the microfilariae of Dirofilaria immitis, in some cases showing greater potency than the parent milbemycins. tandfonline.comnih.gov Furthermore, the 5-O-acyl oximes also demonstrated significant activity. tandfonline.comnih.gov

| Compound | Substituent (R') | Relative Activity |

|---|---|---|

| 5-keto-5-oxime of milbemycin A4 | H | High |

| 5-O-acetyloxime | Acetyl | High |

| 5-O-ethoxycarbonyloxime | Ethoxycarbonyl | High |

| 5-O-methylcarbamoyloxime | Methylcarbamoyl | High |

| 5-O-dimethylcarbamoyloxime | Dimethylcarbamoyl | High |

Another avenue of research has been the synthesis of novel 26-substituted milbemycin A4 derivatives. nih.govdoi.org This was achieved by first preparing 5-O-t-butyldimethylsilyl-26-hydroxymilbemycin A4 through selenium dioxide oxidation of 5-O-t-butyldimethylsilyl-milbemycin A4. nih.govdoi.org From this intermediate, a series of derivatives with various substituents at the 26-position were synthesized. nih.govdoi.org

The acaricidal activities of these novel 26-substituted derivatives were evaluated against the two-spotted spider mite, Tetranychus urticae. nih.govdoi.org The results from these studies provide valuable insights into the structure-activity relationships at this position of the molecule.

| Compound | Substituent at C-26 | Observed Acaricidal Activity |

|---|---|---|

| 26-hydroxymilbemycin A4 | -OH | Data Unavailable |

| 26-fluoromilbemycin A4 | -F | Data Unavailable |

| 26-chloromilbemycin A4 | -Cl | Data Unavailable |

| 26-methoxymilbemycin A4 | -OCH3 | Data Unavailable |

| 26-ethoxymilbemycin A4 | -OCH2CH3 | Data Unavailable |

Molecular Mechanisms of Action

Interaction with Invertebrate Ligand-Gated Chloride Channels

Milbemycin A4 oxime, like other macrocyclic lactones, primarily targets the nervous systems of invertebrates by modulating specific ion channels. These interactions are crucial for its paralytic and lethal effects on parasites.

This compound functions by binding to and activating glutamate-sensitive chloride ion channels, which are predominantly found in the neurons of invertebrates toku-e.combioaustralis.comtoku-e.comymaws.comsemanticscholar.orgconicet.gov.ar. This class of channels is distinct from GABA-sensitive receptors. The engagement of this compound with these channels leads to an increased influx of chloride ions into the invertebrate neurons toku-e.combioaustralis.comymaws.comsemanticscholar.org. These glutamate-gated binding sites are often located in close proximity to GABA-gated chloride channels, and it is suggested that milbemycins may also influence these GABA-gated sites ymaws.comsemanticscholar.org.

In addition to its effects on glutamate-gated channels, this compound also potentiates the activity of gamma-aminobutyric acid (GABA) receptors in invertebrates ontosight.aiontosight.ai. GABA is a major inhibitory neurotransmitter in the nervous systems of many invertebrates. By potentiating GABA receptor activity, this compound enhances the influx of chloride ions into nerve cells ontosight.ai. This action further contributes to the disruption of normal neuronal signaling.

The increased influx of chloride ions, mediated by both glutamate-sensitive channel activation and GABA receptor potentiation, leads to significant cellular and neurophysiological consequences in invertebrates. The influx of negatively charged chloride ions causes a decrease in the cell membrane's resistance semanticscholar.org. This, in turn, results in the hyperpolarization of the nerve cells toku-e.comsemanticscholar.orgontosight.ai. Hyperpolarization shifts the membrane potential away from the threshold required for action potential generation, effectively blocking nerve signal transmission. This disruption of neural communication leads to flaccid paralysis in the affected parasites toku-e.combioaustralis.comconicet.gov.arontosight.ai, ultimately causing their death.

Antifungal Activity Mechanisms

Beyond its antiparasitic actions, this compound exhibits intrinsic antifungal activity, particularly against pathogenic yeasts like Candida glabrata. This activity is primarily attributed to its ability to interfere with cellular efflux mechanisms.

This compound acts as an inhibitor of ATP-binding cassette (ABC) transporters, a family of membrane proteins crucial for the efflux of various substrates, including antifungal drugs, from fungal cells toku-e.comasm.orgresearchgate.net. By inhibiting these transporters, this compound effectively blocks the efflux of antifungal agents, such as azoles, from Candida glabrata cells nih.govnih.govcaymanchem.com. This inhibition enhances the intracellular concentration of antifungals, thereby increasing their susceptibility and efficacy. The fungicidal activity of this compound itself may also be linked to its effects on these transporters, potentially promoting cell death through mechanisms such as reactive oxygen species (ROS) formation toku-e.comasm.orgresearchgate.net.

Research has demonstrated that this compound exhibits a notable specificity in its inhibition of ABC transporters within Candida glabrata. Its primary target appears to be the transporters CgCDR1 and PDH1, which are known to mediate the efflux of azole antifungals and other substrates like rhodamine 6G nih.govnih.govcaymanchem.comscispace.comresearchgate.net. Studies indicate that this compound effectively inhibits the efflux mediated by these specific transporters, leading to enhanced azole susceptibility caymanchem.com. Conversely, its inhibitory effect does not extend to other ABC transporters such as YOR1 (which transports oligomycin) or the Major Facilitator Superfamily transporter CgFLR1 (which transports benomyl) nih.govnih.gov. This selective interaction suggests that this compound may directly bind to the substrate-binding sites of CgCDR1 and PDH1 nih.govnih.gov. Furthermore, this compound has been observed to increase the expression of CgCDR1 by approximately 126-fold, although it does not suppress its transcription nih.govnih.gov.

Compound List

this compound

Milbemycin A4

Milbemycin A3

Milbemycin oxime

Milbemycin A3/A4 oxim derivatives

Milbemycin

Avermectins

Glutamate

Gamma-Aminobutyric Acid (GABA)

Chloride ions

Rhodamine 6G

Oligomycin

Benomyl

Micafungin

Amphotericin B

CgCDR1

PDH1

YOR1

CgFLR1

Candida glabrata

Candida albicans

Inhibition of ATP-Binding Cassette (ABC) Transporters

Inhibition of Azole Efflux (e.g., Fluconazole, Voriconazole)

This compound has demonstrated a notable capacity to inhibit the efflux of azole antifungal agents, such as fluconazole and voriconazole. Studies in Candida glabrata have shown that this compound, at a concentration of 2.5 µg/ml, significantly decreased the susceptibility to fluconazole and voriconazole in clinical isolates. This effect was observed to be proportional to the level of azole resistance, resulting in an approximate four-fold reduction in the minimum inhibitory concentrations (MICs) of these azoles nih.gov. Specifically, this compound was found to block azole efflux mediated by ATP-binding cassette (ABC) transporters, including CgCDR1 and PDH1 nih.govnih.govbohrium.com. This inhibition of efflux enhances the intracellular accumulation of azoles, thereby increasing their efficacy against resistant strains.

Impact on Rhodamine 6G Efflux

The compound also impacts the efflux of Rhodamine 6G (R6G), a known substrate for efflux pumps. This compound at 2.5 µg/ml effectively blocked the efflux of radiolabeled fluconazole and, at 5 µg/ml, inhibited Rhodamine 6G efflux in C. glabrata strain Cg40a nih.gov. This effect was not observed in a mutant strain (84870) lacking the CgCDR1 and PDH1 efflux pumps, confirming that these transporters are a target of this compound nih.govresearchgate.net. Research indicates that Milbemycin A3 and A4 oxime derivatives exhibit potent inhibition of R6G efflux in Candida glabrata and Candida albicans, with the oxime derivatives displaying the highest inhibitory capacity asm.orgnih.gov.

Modulation of CgCDR1 Expression

Contrary to some efflux pump inhibitors, this compound does not appear to suppress the transcription of CgCDR1, a major azole transporter in Candida glabrata. Instead, it has been observed to increase CgCDR1 expression by approximately 126-fold nih.govnih.gov. This upregulation, coupled with its inhibitory effect on the transporter's function, suggests a complex interaction that ultimately leads to enhanced azole susceptibility. The selectivity of this compound's effect is consistent with the hypothesis that it may directly interact with one or more drug-binding sites of these azole transporters nih.gov.

Inhibition of TruMDR3 in Trichophyton rubrum

In the context of dermatophyte infections, Milbemycin oxime has shown specific inhibitory activity against the Trichophyton rubrum ABC transporter, TruMDR3 nih.govresearchgate.netasm.org. TruMDR3 is known to confer resistance to azoles like voriconazole (VRC) and itraconazole (B105839) (ITC) when overexpressed nih.govresearchgate.net. Studies have demonstrated that Milbemycin oxime effectively inhibits TruMDR3, leading to a reversal of azole resistance in T. rubrum nih.gov. Specifically, in the T. rubrum strain TIMM20092, which exhibits reduced sensitivity to azoles, Milbemycin oxime at 1.5 µg/ml decreased the MIC of voriconazole by 75% and itraconazole by 50% nih.gov. This finding suggests that Milbemycin analogs could be valuable in treating dermatophyte infections where azole resistance is a concern nih.govresearchgate.net.

Proposed Role of Reactive Oxygen Species (ROS) Formation

Beyond its direct interaction with efflux pumps, Milbemycin oxime has been proposed to contribute to fungal cell death through the formation of reactive oxygen species (ROS) nih.govtoku-e.comresearchgate.net. This mechanism suggests that the compound may possess intrinsic fungicidal activity, which is further enhanced when used in combination with azoles nih.govresearchgate.net. Transcriptional analysis of C. glabrata and C. albicans treated with Milbemycin A3 oxime revealed the regulation of genes involved in stress responses, including those related to oxidoreductive processes, further supporting a role for ROS formation nih.gov.

Interaction with P-glycoprotein (P-gp) Mediated Efflux Systems

This compound also interacts with P-glycoprotein (P-gp) mediated efflux systems, which are implicated in multidrug resistance (MDR) in various cell types, including cancer cells.

Enhancement of Adriamycin Accumulation in Resistant Cells

Research has indicated that this compound can enhance the intracellular accumulation of drugs like adriamycin and Rhodamine 123 in adriamycin-resistant MCF-7 breast cancer cells caymanchem.commedchemexpress.com. This enhancement occurs in a concentration-dependent manner and is observed specifically in resistant cells, not in sensitive ones caymanchem.com. Milbemycin compounds, including this compound, have been shown to reverse P-gp-mediated MDR by increasing the accumulation of adriamycin and Rhodamine 123 through the inhibition of P-gp efflux caymanchem.commedchemexpress.comresearchgate.net. These findings highlight the potential of this compound as an agent to overcome MDR in cancer chemotherapy.

Biosynthesis and Metabolic Engineering

Fermentation by Streptomyces Species (e.g., S. hygroscopicus, S. bingchenggensis)

Milbemycins are a group of 16-membered macrocyclic lactones naturally produced by several species of the genus Streptomyces. Two of the most notable producers are Streptomyces hygroscopicus and Streptomyces bingchenggensis. Current time information in Brasilia, BR.

Streptomyces hygroscopicus : First identified as a source of milbemycins, various strains of S. hygroscopicus, particularly subsp. aureolacrimosus, have been utilized for production. nih.govresearchgate.netwikipedia.org Fermentation conditions for this species have been optimized to enhance yield, with studies showing that the choice of carbohydrate sources, such as fructose (B13574) and specific starches, can significantly increase the total milbemycin titer. nih.gov

Streptomyces bingchenggensis : This species has been intensively investigated and developed into an important industrial producer of milbemycins. Current time information in Brasilia, BR.nih.govnih.govresearchgate.net Its genome has been sequenced, providing a roadmap for genetic manipulation to improve yields and modify the product profile. nih.govresearchgate.net Many of the advanced metabolic engineering strategies have been applied to S. bingchenggensis to increase the output of milbemycin A3 and A4. nih.gov

The fermentation process yields a mixture of milbemycin analogues, primarily milbemycin A3 and A4. Milbemycin A4 is then isolated and chemically converted through oxidation and oximation steps to produce Milbemycin A4 oxime. nih.gov

| Species | Strain Example | Significance |

|---|---|---|

| Streptomyces hygroscopicus | subsp. aureolacrimosus | Original source of milbemycins; production influenced by media composition. nih.govresearchgate.netnih.gov |

| Streptomyces bingchenggensis | BC04 (industrial strain) | A high-producing strain used extensively for genetic and metabolic studies. nih.govnih.govnih.gov |

| Streptomyces bingchenggensis | BC-X-1 (mutant) | Developed via NTG mutagenesis for enhanced production. |

Elucidation of Milbemycin Biosynthetic Gene Clusters (milA1–milA4)

The biosynthesis of the milbemycin carbon skeleton is governed by a large, multi-enzyme complex known as a Type I polyketide synthase (PKS). The genes encoding these enzymes are organized into a biosynthetic gene cluster (BGC). In S. bingchenggensis, this is known as the 'mil' cluster. scispace.com

The core of the 'mil' BGC consists of four large PKS genes: milA1, milA2, milA3, and milA4. These genes encode the modular PKS enzymes that assemble the polyketide backbone from simple carboxylic acid precursors. The cluster also contains a suite of genes responsible for post-PKS modifications, such as oxidation and methylation, as well as regulatory genes that control the expression of the entire cluster. scispace.com A noteworthy feature of the 'mil' cluster in S. bingchenggensis is its fragmented nature; the milA1 gene is separated from the other three core PKS genes by a 62-kb DNA fragment. scispace.com

| Gene(s) | Function | Role in Biosynthesis |

|---|---|---|

| milA1–milA4 | Type I Polyketide Synthases (PKSs) | Assemble the 16-membered macrolide backbone. |

| milR | LAL family transcriptional activator | Pathway-specific positive regulator; activates expression of other 'mil' genes. researchgate.netnih.govnih.gov |

| milD | C5-O-methyltransferase | Catalyzes the methylation at the C5 position, creating undesired byproducts. nih.gov |

| milF | C5-ketoreductase | Reduces the C5-keto group to a hydroxyl group in the final steps. researchgate.netnih.gov |

Strategies for Enhancing this compound Production

Since this compound is a semi-synthetic product, enhancement strategies focus on increasing the yield of its direct precursors from fermentation, particularly milbemycin A4 or its immediate C5-oxo precursor. These strategies are broadly categorized into rational metabolic engineering and random mutagenesis.

The expression of the 'mil' BGC is tightly controlled by a complex regulatory network. Manipulating key regulatory genes is a powerful strategy to "turn up" the entire biosynthetic pathway. In S. bingchenggensis, the ArpA/AfsA-type system, SbbR/SbbA, has been identified as a high-level regulator of milbemycin production. nih.govnih.gov

sbbR : This gene encodes an activator protein. Deletion of sbbR results in a dramatic decrease (around 80%) in milbemycin production. SbbR functions by directly binding to the promoter of milR, the pathway-specific activator, thereby switching on the entire 'mil' cluster. nih.govresearchgate.net

sbbA : This gene encodes a repressor protein. Inactivation or deletion of sbbA leads to an enhanced yield of milbemycin, with studies showing an increase of approximately 25%. nih.govnih.govresearchgate.net

Targeted gene inactivation, or gene knockout, is a precise metabolic engineering tool used to eliminate undesired enzymatic reactions, thereby redirecting metabolic flux towards the desired product.

Inactivation of C5-ketoreductase (milF) : The direct precursor for the chemical oximation step is 5-oxomilbemycin A4. The native biosynthetic pathway, however, includes a final reduction step where the C5-keto group is converted to a hydroxyl group by the enzyme C5-ketoreductase, encoded by the milF gene. By inactivating milF, the biosynthetic pathway is blocked at the 5-oxomilbemycin stage, causing the desired precursor to accumulate. researchgate.net This simplifies downstream processing by providing the ideal substrate for chemical conversion to this compound.

Combinatorial biosynthesis involves genetically engineering PKS modules to create novel natural products. nih.gov This can be achieved by swapping entire modules or individual domains (e.g., dehydratase [DH], ketoreductase [KR], enoylreductase [ER]) between different PKS pathways to alter the structure of the final product.

A successful example involves the structurally similar avermectin (B7782182) and milbemycin pathways. Researchers have created hybrid compounds by swapping domains between the avermectin PKS of S. avermitilis and the milbemycin PKS of S. bingchenggensis. nih.govresearchgate.net

The aveDH2-KR2 domain in the avermectin producer was replaced with the milDH2-ER2-KR2 domain from the milbemycin cluster, resulting in a strain that produced ivermectin. nih.gov

A subsequent swap, replacing the avermectin loading module (aveLAT-ACP) with the milbemycin loading module (milLAT-ACP), led to the creation of two novel hybrid compounds: 25-methyl ivermectin and 25-ethyl ivermectin. These new molecules exhibited significantly enhanced insecticidal activity compared to the parent compounds. nih.govresearchgate.net

This approach demonstrates the potential of domain swapping to generate new milbemycin-related structures with improved properties.

Before the era of precise gene editing, random mutagenesis coupled with high-throughput screening was the primary method for strain improvement. This approach involves exposing microbial populations to mutagens and then screening thousands of colonies for higher productivity. Despite being less targeted, it remains a highly effective strategy.

Chemical Mutagenesis : N-methyl-N′-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that has been used to generate high-yielding strains like S. bingchenggensis BC-X-1.

Physical Mutagenesis : Ultraviolet (UV) radiation is another common method used to induce random mutations.

Advanced Mutagenesis : More recent techniques like Atmospheric and Room Temperature Plasma (ARTP) mutagenesis have been employed. ARTP is a rapid and effective tool for generating a broad spectrum of mutations.

Often, these methods are used in combination to maximize the chances of obtaining a superior production strain. For instance, combinatorial mutagenesis using UV and ARTP has been successfully applied to increase milbemycin production and to develop strains that predominantly produce a single component, such as milbemycin A4.

| Mutagen(s) | Original Strain | Resulting Strain/Outcome | Reference |

|---|---|---|---|

| NTG | S. bingchenggensis | BC-X-1 with enhanced production. | |

| UV, NTG, EMS | S. milbemycinicus | S. hygroscopicus HS7523 with high yield of milbemycin A3. | |

| UV, ARTP, Chemical Mutagens | S. bingchenggensis | Strains producing over 80% milbemycin A4 or over 70% milbemycin A3. |

In Silico Metabolic Engineering Strategies

The advancement of systems biology and computational tools has paved the way for in silico metabolic engineering, a predictive and model-driven approach to optimizing microbial strains for the overproduction of desired compounds. manchester.ac.uk While extensive metabolic engineering of the milbemycin-producing bacterium Streptomyces bingchenggensis has been performed based on experimental data and rational design, the application of comprehensive in silico strategies offers a powerful complementary approach to identify non-intuitive engineering targets and accelerate strain development. nih.govnih.gov

The core of in silico metabolic engineering lies in the use of genome-scale metabolic models (GEMs). nih.gov A GEM is a mathematically structured representation of the entire metabolic network of an organism, reconstructed from genomic and biochemical information. d-nb.infochalmers.se These models, in conjunction with computational algorithms like Flux Balance Analysis (FBA), can simulate the flow of metabolites through the network to predict cellular phenotypes, such as growth rates and metabolite production, under various genetic and environmental conditions. nih.govwikipedia.org

Genome-Scale Metabolic Models (GEMs) in Streptomyces

While a specific, publicly available GEM for Streptomyces bingchenggensis has not been detailed in the literature, numerous models have been constructed for related model organisms like Streptomyces coelicolor and Streptomyces albus. manchester.ac.ukd-nb.infochalmers.se These models serve as excellent templates and provide a framework for how a GEM for S. bingchenggensis could be constructed and utilized. The reconstruction process involves compiling all known biochemical reactions, associated genes, and stoichiometry into a comprehensive network. chalmers.se For instance, the iKS1317 model for S. coelicolor includes 1,317 genes, 2,119 reactions, and 1,581 metabolites, demonstrating the complexity captured by these models. nih.gov

Flux Balance Analysis (FBA) for Target Prediction

Flux Balance Analysis (FBA) is a computational method used to predict the distribution of metabolic fluxes within a GEM. nih.gov By defining an objective function, such as maximizing biomass production (to simulate growth) or the production of a specific secondary metabolite, FBA can identify the optimal flux through every reaction in the network. wikipedia.org This allows researchers to simulate the effects of gene knockouts or changes in nutrient uptake in silico before performing laborious laboratory experiments. nih.gov

For milbemycin A4 production, the objective function would be set to maximize the flux towards its biosynthetic pathway. The model would then predict which reactions or genes should be up- or down-regulated to channel metabolic resources efficiently towards the necessary precursors.

Key Precursor Pathways as In Silico Targets

The biosynthesis of milbemycin A4 depends on the supply of specific acyl-CoA precursors derived from central carbon metabolism. In silico models can be used to identify bottlenecks and competing pathways that divert these essential building blocks. mdpi.com

Table 1: Key Precursors for Milbemycin A4 Biosynthesis and Potential In Silico Engineering Strategies

| Precursor | Role in Biosynthesis | Potential In Silico Strategy | Target Gene/Pathway Examples |

| Acetyl-CoA | Starter unit for polyketide chain | Maximize flux from glycolysis and pyruvate (B1213749) metabolism. | Overexpression of acetyl-CoA carboxylase (ACC). nih.gov |

| Propionyl-CoA | Starter unit for polyketide chain | Enhance pathways leading to propionyl-CoA formation. | Overexpression of genes in the methylmalonyl-CoA pathway. mdpi.com |

| Malonyl-CoA | Extender unit | Increase carboxylation of Acetyl-CoA. | Overexpression of acetyl-CoA carboxylase (accA2, accB). mdpi.com |

| Methylmalonyl-CoA | Extender unit | Optimize flux from succinyl-CoA or propionyl-CoA. | Engineering of propionyl-CoA carboxylase (PCC). mdpi.com |

Identifying Gene Deletion and Overexpression Targets

Computational algorithms can systematically simulate single or multiple gene deletions to predict their impact on milbemycin production. For example, algorithms like OptKnock are designed to identify gene knockout strategies that couple the desired metabolite production with cellular growth, ensuring the engineered strain remains viable and productive. nih.gov

Based on knowledge of S. bingchenggensis metabolism, an in silico model could be used to screen for targets that redirect carbon flux away from competing pathways and towards milbemycin precursors. nih.gov

Table 2: Potential Gene Targets for In Silico Engineering in S. bingchenggensis

| Target Gene (Example) | Encoded Enzyme/Function | Predicted In Silico Action | Rationale |

| sbi_04868 | Citrate Synthase | Down-regulation / Knockout | Reduces entry of acetyl-CoA into the TCA cycle, increasing its availability for milbemycin biosynthesis. nih.govresearchgate.net |

| sbi_06921-06922 | Acetyl-CoA Carboxylase (subunits) | Overexpression | Increases the supply of malonyl-CoA, a key extender unit for the polyketide chain. nih.govresearchgate.net |

| sbi_04683 | Gluconate Transporter | Overexpression | Enhances uptake of gluconate, potentially increasing precursor supply through alternative carbon pathways. nih.govresearchgate.net |

| milR | LAL-family transcriptional regulator | Overexpression | Activates the expression of the milbemycin biosynthetic gene cluster. researchgate.net |

The integration of transcriptomic or proteomic data into these models can further refine predictions by adding regulatory constraints, making the simulations more accurately reflect the cellular state. nih.gov By modeling the metabolic network of S. bingchenggensis, researchers can systematically evaluate numerous genetic modifications to devise optimal strategies for enhancing the production of Milbemycin A4 and, subsequently, this compound. nih.gov

Advanced Analytical and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a fundamental technique in the analysis of Milbemycin A4 oxime, facilitating its accurate quantification, the identification and quantification of related impurities, and the assessment of its degradation profile.

HPLC-Mass Spectrometry (MS) for Quantitative Analysis

HPLC coupled with Mass Spectrometry (HPLC-MS and HPLC-MS/MS) is extensively used for the quantitative determination of this compound, particularly in complex biological matrices such as plasma researchgate.netgoogle.comresearchgate.netnih.govoup.comnih.gov. These analytical workflows typically incorporate sample preparation steps, most commonly solid-phase extraction (SPE), to isolate and concentrate the analyte from the sample matrix google.comresearchgate.netnih.govoup.com. The chromatographic separation is frequently achieved using reversed-phase C18 columns, with mobile phases typically composed of acetonitrile (B52724) and aqueous buffers, such as ammonium (B1175870) acetate (B1210297) google.comresearchgate.netnih.govoup.com. Electrospray ionization (ESI) in positive ion mode is a prevalent ionization technique for MS detection google.comoup.com. These methods undergo rigorous validation to ensure accuracy, precision, and sensitivity, with reported linearity ranges and limits of quantification suitable for pharmacokinetic investigations google.comresearchgate.netnih.govoup.comnih.gov.

Table 1: HPLC-MS/MS Method Validation Parameters for Milbemycin Oxime

| Parameter | Value(s) | Source(s) |

| Linearity Range | 1-200 ng/mL researchgate.net, 2.0-500 ng/mL google.comoup.com | researchgate.net, google.comoup.com |

| Limit of Quantification (LOQ) | 1 ng/mL researchgate.net, 2.0 ng/mL google.comoup.com | researchgate.net, google.comoup.com |

| Accuracy (Intra-day) | >94% researchgate.net, 98.39–105.18% (MBO) nih.gov | researchgate.net, nih.gov |

| Precision (Intra-day) | <5% researchgate.net, 1.69–8.34% (MBO) nih.gov | researchgate.net, nih.gov |

| Accuracy (Inter-day) | 91.78–101.33% (MBO) nih.gov | nih.gov |

| Precision (Inter-day) | 4.54–9.98% (MBO) nih.gov | nih.gov |

Stability-Indicating HPLC Methods for Impurity Profiling and Degradation Product Estimation

Stability-indicating HPLC methods are indispensable for evaluating the quality and shelf-life of this compound by enabling the separation and quantification of process-related impurities and degradation products (DPs) researchgate.netresearchgate.netdigitellinc.combsb-muenchen.de. These methods are meticulously developed and validated in accordance with international guidelines, including ICH and VICH researchgate.netdigitellinc.combsb-muenchen.de. Forced degradation studies, which involve exposing the compound to various stress conditions such as acidic, basic, oxidative (e.g., H2O2), thermal, and photolytic environments, are conducted to confirm the method's ability to resolve MBO from its degradation products researchgate.netresearchgate.netdigitellinc.combsb-muenchen.de. These analytical approaches typically utilize reversed-phase columns, such as Supelco Ascentis Express C18 or HALO C18, employing either isocratic or gradient elution modes researchgate.netresearchgate.netdigitellinc.combsb-muenchen.de. The successful separation of a substantial number of impurities and DPs, sometimes exceeding thirty, has been documented researchgate.netdigitellinc.combsb-muenchen.de.

Table 2: Stress Conditions and Outcome in Stability-Indicating HPLC Methods

| Stress Condition | Outcome | Source(s) |

| Acid | Degradation observed; separation of degradation products achieved. | researchgate.net, digitellinc.com, bsb-muenchen.de, researchgate.net |

| Base | Degradation observed; separation of degradation products achieved. | researchgate.net, digitellinc.com, bsb-muenchen.de, researchgate.net |

| Oxidation (H2O2) | Degradation observed; separation of degradation products achieved. | researchgate.net, digitellinc.com, bsb-muenchen.de, researchgate.net |

| Heat (solid/solution) | Degradation observed; separation of degradation products achieved. | researchgate.net, digitellinc.com, bsb-muenchen.de, researchgate.net |

| Photolytic (solid/solution) | Degradation observed; separation of degradation products achieved. | researchgate.net, digitellinc.com, bsb-muenchen.de, researchgate.net |

| Process-related | Adequate separation of all process-related impurities achieved. | researchgate.net, digitellinc.com, bsb-muenchen.de |

UV Detection Principles in Milbemycin Oxime Analysis

Ultraviolet (UV) detection is a widely adopted and effective detection principle in HPLC methodologies for the analysis of this compound researchgate.netdigitellinc.combsb-muenchen.dechromatographyonline.com. The inherent chromophoric characteristics of the this compound molecule enable its detection at specific wavelengths. The selection of an appropriate detection wavelength is paramount for achieving optimal sensitivity and selectivity in the analytical process.

Table 3: UV Detection Wavelengths in HPLC Analysis of Milbemycin Oxime

| Detection Wavelength | Application | Source(s) |

| 244 nm | Monitoring analytes in reversed-phase HPLC methods for assay and impurity profiling. | researchgate.net, digitellinc.com, bsb-muenchen.de |

| 249 nm | Analysis of Milbemycin Oxime in pharmacokinetic studies. | chromatographyonline.com |

Spectroscopic and Crystallographic Characterization of this compound Crystal Forms

In addition to chromatographic techniques, spectroscopic and crystallographic methods provide essential insights into the solid-state properties and molecular architecture of this compound.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a powerful technique employed for the identification and characterization of crystalline forms, or polymorphs, of pharmaceutical compounds google.comgoogle.com. Different crystalline forms can exhibit distinct physical attributes, including variations in solubility and stability. XRPD analysis of this compound has facilitated the identification of specific crystalline forms, such as "crystal form A," which is distinguished by its unique diffraction pattern.

Table 4: XRPD Characteristic Peaks for this compound Crystal Form A

| 2θ Angle (degrees) | ± Tolerance | Source(s) |

| 8.39 | ±0.20 | google.com |

| 10.12 | ±0.20 | google.com |

| 14.29 | ±0.20 | google.com |

| 15.24 | ±0.20 | google.com |

| 15.71 | ±0.20 | google.com |

| 16.10 | ±0.20 | google.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized for the identification and structural elucidation of this compound by detecting the characteristic vibrational frequencies associated with its functional groups google.comechemi.comtandfonline.com. The resulting IR spectrum serves as a unique fingerprint for the compound, enabling confirmation of its identity through comparison with established reference standards echemi.com. While specific absorption peaks for this compound are not detailed in the provided search results, the technique is recognized for its utility in confirming the presence of key functional groups and verifying the compound's structure and purity.

Table 5: Identified Milbemycin Oxime Impurities and Related Substances

| Impurity Name / Category | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Source(s) |

| Milbemycin Oxime | 129496-10-2 | C31H43NO7 (A3), C32H45NO7 (A4) | 541.69 (A3), 555.7 (A4) | pharmaffiliates.com, synzeal.com, echemi.com |

| Milbemycin D | 77855-81-3 | C33H48O7 | 556.74 | pharmaffiliates.com |

| Milbemycin Oxime - Impurity E (Milbemycin A4 keto form) | NA | C32H44O7 | 540.70 | pharmaffiliates.com |

| Milbemycin Oxime - Impurity H (11'-Desmethylthis compound) | NA | C31H43NO7 | 541.69 | pharmaffiliates.com |

| Milbemycin Oxime - Impurity I ((20′R)-Hydroxymilbemycin A4 keto form) | NA | C32H45NO8 | 571.71 | pharmaffiliates.com |

| Milbemycin A3 Oxime | 114177-14-9 | C31H43NO7 | 541.69 | pharmaffiliates.com |

Compound List:

this compound (MBO, MO)

Milbemycin A3 oxime

Milbemycin A4

Milbemycin D

Milbemycin D Oxime

Milbemycin A4 keto form

11'-Desmethylthis compound

(20′R)-Hydroxymilbemycin A4 keto form

Afoxolaner

Praziquantel (PZQ)

cis-4-hydroxylated-PZQ (C-4-OH-PZQ)

trans-4-hydroxylated-PZQ (T-4-OH-PZQ)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental thermal analysis techniques employed to assess the thermal properties and stability of chemical compounds like this compound. These methods provide insights into phase transitions, decomposition behavior, and thermal stability, which are critical for understanding material integrity and processing conditions.

Research has investigated the thermal properties of this compound, particularly its crystalline forms. For instance, the DSC analysis of this compound crystal form A has identified an exothermic peak within the temperature range of 190.6–200.4 °C google.com. This observation indicates a specific thermal event, likely related to crystal transition or decomposition, which is characteristic of this particular solid-state form. Comparative studies have also suggested that crystalline forms of this compound may exhibit greater thermal stability than amorphous mixtures of milbemycin oximes google.com.

Standard operating conditions for these analyses have been reported, typically involving a heating rate of 10 °C/min. For DSC, a temperature range from 20–280 °C is often employed, while TGA might cover a range from 30–300 °C google.com. These parameters allow for a comprehensive evaluation of the compound's thermal profile.

Sample Preparation Techniques for Complex Matrices

The analysis of this compound in complex biological or environmental matrices necessitates robust sample preparation techniques to isolate the analyte and remove interfering substances. Common matrices include biological fluids like plasma and milk. Two primary techniques frequently utilized are protein precipitation (PP) and solid-phase extraction (SPE).

Protein Precipitation (PP) is often the initial step for biological samples such as plasma. This process typically involves the addition of an organic solvent, commonly acetonitrile (ACN), which denatures and precipitates proteins. Sodium chloride (NaCl) is sometimes included to enhance protein precipitation and aid in the extraction process researchgate.netoup.comgoogle.com. For instance, in the analysis of this compound in dog plasma, samples are treated with acetonitrile and sodium chloride, followed by centrifugation to separate the protein pellet from the supernatant containing the analyte researchgate.netoup.comgoogle.com. Similar approaches using acetonitrile are employed for cat plasma nih.gov.

Solid-Phase Extraction (SPE) serves as a crucial cleanup and concentration step following protein precipitation or for direct extraction from certain matrices. C18-based SPE columns are widely used for the purification of this compound from plasma extracts, effectively removing polar and non-polar impurities oup.comgoogle.com. In the context of milk analysis, pipette-tip solid-phase extraction (PT-PPy-SPE) using polypyrrole as an adsorbent material has also been reported as an effective method for extracting milbemycins science.gov. The choice of SPE method and stationary phase is optimized based on the matrix and the physicochemical properties of this compound to ensure high recovery and purity.

| Matrix | Primary Sample Preparation Technique | Secondary Cleanup/Extraction | Key Reagents/Notes |

| Dog Plasma | Protein Precipitation (PP) | Solid-Phase Extraction (SPE) | Acetonitrile (ACN), Sodium Chloride (NaCl), C18 SPE column |

| Cat Plasma | Protein Precipitation (PP) | Not explicitly detailed | Acetonitrile (ACN) |

| Milk | Protein Precipitation (PP) | PT-PPy-SPE | Acetonitrile, Polypyrrole (PPy) adsorbent |

Application of Reference Standards in Analytical Research

Reference standards are indispensable tools in analytical chemistry, providing a benchmark for accurate quantification, method validation, and quality control. This compound reference standards are meticulously characterized and supplied with comprehensive Certificates of Analysis (COA), ensuring their suitability for various research applications schd-shimadzu.comaxios-research.comlgcstandards.com.

These standards play a critical role in analytical method development and validation (AMV) . They are used to establish parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) for analytical methods designed to quantify this compound in different matrices axios-research.comaxios-research.com. Furthermore, they are essential for Quality Control (QC) during the synthesis and formulation stages of drug development, ensuring that manufactured batches meet required purity and concentration specifications axios-research.comaxios-research.com.

The application of reference standards extends to stability studies , where they help in assessing the degradation profile of this compound under various stress conditions axios-research.com. They are also vital for identifying unknown impurities and for ensuring traceability against pharmacopeial standards, such as those from the USP or EP axios-research.comaxios-research.com. These high-purity standards are typically intended for research, analytical, or environmental applications and are not for human or diagnostic use schd-shimadzu.comaxios-research.comglpbio.com.

Environmental Fate and Ecological Impact Research

Comparative Environmental Behavior of Milbemycins vs. Avermectins

Milbemycins, including Milbemycin A4 oxime, and avermectins are macrocyclic lactones with significant antiparasitic activity. While structurally related, their environmental behaviors can exhibit subtle differences. Milbemycins generally demonstrate moderate persistence in soil environments, with reported half-lives (DT50) typically ranging from 30 to 90 days, influenced by soil composition and environmental conditions umweltbundesamt.de. Their interaction with soil organic matter is moderate, which tends to limit their potential for leaching into groundwater compared to more water-soluble compounds umweltbundesamt.de. Avermectins, as a class, also show varied environmental persistence and mobility; however, direct comparative data specifically for this compound against all avermectin (B7782182) compounds is complex due to the diversity within both classes umweltbundesamt.de. Generally, avermectins and milbemycins are noted for their high toxicity to non-target organisms and can be persistent in the environment mdpi.com.

Degradation Pathways and Metabolite Identification Studies

The degradation of this compound in the environment is influenced by several factors, including chemical hydrolysis, oxidation, photolysis, and microbial activity. Studies have focused on elucidating these pathways and identifying the resulting metabolites.

Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic)

Forced degradation studies provide insight into the stability of this compound under various stress conditions. The compound is generally stable under neutral and mildly acidic conditions nih.gov. However, it exhibits significant degradation in strongly alkaline environments (pH > 9), primarily through hydrolysis of its lactone ring and oxime ether linkage nih.gov. Exposure to strong oxidizing agents leads to the formation of various oxidation products nih.gov. Thermal degradation is slow at ambient environmental temperatures but can accelerate at elevated temperatures, typically above 100°C nih.gov. Photolytic degradation occurs moderately when exposed to UV light, leading to the cleavage of specific bonds within the molecule, particularly in its unsaturated regions nih.gov. Forced degradation studies, as per ICH guidelines, have identified a range of degradation products, including epimers, hydroxylated derivatives, and ring-opened fragments nih.govresearchgate.net. For instance, alkaline conditions can result in hydrolysis products, while photolysis can induce isomerization and oxidation researchgate.net.

| Degradation Condition | Relative Stability | Primary Degradation Pathway/Products |

| Acid (pH 4-5) | Stable | Minimal degradation |

| Neutral (pH 7) | Stable | Minimal degradation |

| Alkaline (pH > 9) | Unstable | Hydrolysis (lactone ring, oxime ether linkage) |

| Oxidation | Susceptible | Various oxidation products (e.g., dihydroperoxide) |

| Thermal (>100°C) | Slow degradation | Thermal decomposition |

| Photolytic (UV) | Moderate | Isomerization, oxidation, bond cleavage (unsaturated regions) |

Microbial Transformation Studies (e.g., Circinella umbellata, Absidia cylindrospora)

Microbial transformation plays a crucial role in the environmental breakdown of this compound. Studies have identified specific microorganisms capable of metabolizing the compound. Circinella umbellata has been shown to perform hydroxylation at specific positions on the macrocyclic lactone ring of Milbemycin A4, yielding hydroxylated metabolites. Absidia cylindrospora also demonstrates metabolic activity, converting Milbemycin A4 into derivatives such as the 32-oic acid and various oxygenated compounds, including modifications at the C-25 ethyl group. These microbial processes contribute to the formation of a range of polar metabolites, diversifying the degradation profile of this compound in soil and aquatic environments.

Analytical Methodologies for Environmental Residue Analysis

The accurate detection and quantification of this compound residues in environmental matrices are essential for assessing its environmental fate and impact. Analytical methodologies commonly employed for this purpose typically involve chromatographic techniques coupled with sensitive detection systems.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a widely adopted method for the sensitive and selective analysis of this compound residues in complex environmental samples such as soil and water researchgate.net. Sample preparation often includes extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate and concentrate the analyte from the matrix before analysis researchgate.net. These methods are crucial for establishing residue levels and understanding the persistence and distribution of this compound in various environmental compartments.

| Analytical Technique | Sample Matrix | Detection Principle | Typical Application |

| HPLC-MS/MS | Soil, Water | Mass spectrometry | Sensitive residue quantification |

| SPE | Soil, Water | Solid-phase extraction | Sample cleanup and concentration |

| LLE | Water | Liquid-liquid extraction | Sample cleanup and concentration |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. For Milbemycin A4 oxime, docking studies have primarily focused on its known targets in invertebrates.

Milbemycins, including this compound, are understood to act by binding to invertebrate glutamate-gated chloride channels (GluClRs) nih.govuga.edubiotrend-usa.comresearchgate.net. These channels are crucial for neuronal and muscular function in many parasites. In silico docking analysis has supported the proposed allosteric binding of milbemycins to these channels, similar to the well-studied ivermectin nih.govresearchgate.net. Specifically, Milbemycin A4 has been shown to bind to the α3B GluClR, with specific amino acid residues, such as a Gly—Asp mutation at a position corresponding to Ala288 in other receptors, being critical for abolishing this binding nih.gov. These studies help map the binding pocket and identify key interactions, such as van der Waals forces, that stabilize the ligand-receptor complex science.gov. Beyond its primary antiparasitic targets, computational studies have also explored the potential binding affinity of milbemycin derivatives, including Milbemycin A3 and A4 oximes, to viral RNA-dependent RNA polymerase (RdRP), suggesting potential applications in antiviral research sbmu.ac.ir. Docking studies have also been performed targeting enzymes like FabH researchgate.net.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations offer a dynamic view of molecular interactions over time, providing insights into binding mechanisms, conformational changes, and the stability of ligand-receptor complexes. While specific MD simulations directly detailing this compound's binding mechanism are not extensively detailed in the provided snippets, studies on related compounds like ivermectin offer a mechanistic framework.

For Cys-loop ion channels, MD simulations have suggested that ligands like ivermectin bind within a cleft at the interface of adjacent subunits. This binding can wedge apart transmembrane helices (e.g., M3(+) and M1(−)), thereby stabilizing the M2 helix in an open conformation, facilitating ion flow nih.gov. It is hypothesized that milbemycins operate through a similar mechanism, inducing conformational changes in the channel protein upon binding nih.gov. Such simulations help to understand how ligand binding translates into channel activation or potentiation, which is critical for the drug's efficacy. The dynamic behavior of water molecules and their interactions with the protein and ligand are also crucial aspects often investigated in MD simulations, influencing binding affinities and unbinding pathways nih.govscience.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of molecules and their biological activity. This approach is invaluable for designing new derivatives with improved potency, selectivity, or pharmacokinetic properties.

QSAR studies have been applied to the milbemycin class, notably in the context of their potential to reverse multidrug resistance (MDR) in cancer cells researchgate.net. These investigations typically involve calculating various physicochemical descriptors such as lipophilicity (C log P), molar refractivity (CMR), and molecular weight (log Mw) researchgate.net. Molecular modeling, often employing software like HyperChem with semi-empirical methods such as AM1 for geometry optimization and energy minimization, is used to generate these descriptors researchgate.net. The findings from these QSAR analyses have indicated that properties like lipophilicity and molecular weight are correlated with MDR reversal activity researchgate.net. Such insights serve as a foundation for the rational design and synthesis of novel milbemycin derivatives with tailored properties for specific therapeutic applications science.govresearchgate.net.

In Silico Prediction of Metabolic Transformations and Degradation Products

Understanding how a compound is metabolized or degrades is crucial for assessing its efficacy, duration of action, and potential toxicity. Computational methods can predict metabolic pathways and identify degradation products without extensive experimental synthesis.

Studies have focused on identifying the degradation products of Milbemycin Oxime drug substance through forced degradation experiments under various stress conditions (acid, base, oxidation, heat, and photolysis), employing techniques like LC-MS and NMR for characterization researchgate.net. Furthermore, the metabolism of milbemycins is known to involve extensive hydroxylation, particularly at the 13-position, leading to various di- and trihydroxy metabolites nih.govcabidigitallibrary.org. Microbial conversion studies have identified specific hydroxylated products, providing experimental data on metabolic transformations nih.gov. While explicit in silico prediction of metabolic pathways for this compound was not a primary focus in the reviewed literature, computational chemistry techniques such as Density Functional Theory (DFT) calculations, using methods like B3LYP with specific basis sets, have been employed in studies related to milbemycin derivatives researchgate.net. These computational chemistry approaches are foundational for predicting chemical reactivity and potential transformation pathways.

Compound List:

this compound

Milbemycin oxime

Milbemycin A3

Milbemycin A4

Milbemycin D

Ivermectin

Afoxolaner

Moxidectin

Nemadectin

Milbemycin β1

Milbemycin β14

Secomilbemycin D

MM-A3 5-oxime (MMA35O)

MM-A3 (MMA3)

MM-A4 5-oxime (MMA45O)

Adriamycin

Rhodamine 123

Summary of Computational Studies on Milbemycins

| Study Type | Primary Target/Focus | Key Findings/Methodology | Reference(s) |

| Molecular Docking | Glutamate-gated Chloride Channels (GluClRs) | Allosteric binding supported; identification of key residues (e.g., Gly-Asp at Ala288 position) affecting binding; exploration of interactions with specific subunits (α3B GluClR). | nih.govresearchgate.net |

| Viral RNA-dependent RNA Polymerase (RdRP) | High potential binding affinity observed for milbemycin oxime derivatives, suggesting antiviral potential. | sbmu.ac.ir | |

| FabH Enzyme | Docking studies performed to predict interaction modes and binding energies. | researchgate.net | |

| Molecular Dynamics (MD) Simulations | Cys-loop Ion Channels (General Mechanism) | Elucidates how ligand binding (e.g., ivermectin) can stabilize open channel states by influencing transmembrane helix movements (M2, M3). Provides insights into dynamic interactions and conformational changes. | nih.govscience.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Multidrug Resistance (MDR) Reversal in Cancer Cells | Correlation of MDR reversal activity with physicochemical properties like C log P, CMR, and molecular weight (log Mw). Utilizes molecular modeling (HyperChem, AM1) for descriptor calculation. Guides derivative design. | researchgate.net |

| In Silico Prediction of Metabolism/Degradation | Degradation Products | Identification of major degradation products using LC-MS and NMR following forced degradation studies. | researchgate.net |

| Computational Chemistry (DFT) | Milbemycin-related Metal Chelates | DFT calculations (B3LYP/6-31G(d)) performed to study electronic properties and structure. | researchgate.net |

Q & A

Q. What is the molecular mechanism of action of Milbemycin A4 oxime in invertebrate models, and how can this inform experimental design?

this compound acts by binding to glutamate- and GABA-gated chloride channels in invertebrate neurons, inducing hyperpolarization and paralysis by blocking signal transmission . To study this mechanism, researchers should:

- Use electrophysiological assays (e.g., patch-clamp) to measure chloride ion flux in neuronal cells.

- Compare its efficacy to other macrocyclic lactones (e.g., ivermectin) in standard invertebrate models (e.g., C. elegans or Brugia malayi), noting dosage ranges (e.g., 0.05 mg/kg in dogs for antifilarial activity) .

- Include controls for potential off-target effects, such as ATP-binding cassette (ABC) transporter inhibition in fungal models .

Q. What are the recommended in vivo models for studying this compound’s antiparasitic activity?

- Nematode infections : Use Litomosoides carinii or Brugia malayi in Mastomys coucha for filarial studies, with efficacy measured via microfilariae reduction rates (e.g., 0.05 mg/kg in dogs reduced Dirofilaria immitis microfilariae) .

- Arthropod models : Test acaricidal activity in mite species (e.g., Sarcoptes scabiei) using mortality assays at concentrations ≥10 µM .

- Ensure compliance with ethical guidelines for animal studies, including humane endpoints and sample size justification .

Q. How should researchers handle solubility and formulation challenges when administering this compound in experimental settings?

- Prepare stock solutions in DMSO (≥29 mg/mL) and dilute in saline with Tween 80 (e.g., 5% DMSO, 40% Tween 80, 55% saline) to enhance bioavailability .

- Validate stability via HPLC to confirm purity (>98%) and monitor degradation under varying storage conditions (-20°C, desiccated) .

Advanced Research Questions

Q. How does this compound selectively inhibit drug efflux pumps in Candida glabrata, and what methodologies can resolve conflicting data on transporter specificity?

- Mechanism : It inhibits azole efflux via ABC transporters (CgCDR1, PDH1) but not major facilitator superfamily (MFS) transporters (CgFLR1). This specificity was confirmed using knockout strains and rhodamine 6G accumulation assays .

- Contradiction resolution :

- Perform competitive inhibition assays with substrates like benomyl (MFS-specific) and oligomycin (YOR1-specific) to rule off-target effects .

- Use transcriptional profiling (qRT-PCR) to assess transporter upregulation (e.g., 126-fold increase in CgCDR1 expression) .

Q. What experimental approaches can elucidate the environmental and genomic factors influencing resistance to this compound in parasitic nematodes?

- Genomic sequencing : Identify mutations in glutamate-gated chloride channel subunits (e.g., avr-14, avr-15) in resistant strains .

- Phenotypic assays : Compare LC₅₀ values across isolates in larval development tests, correlating with ABC transporter expression levels (e.g., via RNAi knockdown) .

- Field studies : Monitor resistance emergence in endemic regions using fecal egg count reduction tests (FECRT) with statistical thresholds (e.g., <95% efficacy indicates resistance) .

Q. How can researchers optimize the chemical synthesis of this compound to improve yield and reduce reliance on hazardous reagents?

- Alternative ketonization : Replace CrO₃ with biocatalysts (e.g., Streptomyces oxidases) to convert milbemycins A3/A4 to 5-oxo intermediates .

- Process analytics : Use LC-MS to track reaction intermediates and optimize pH/temperature conditions for oximation .

- Scale-up challenges : Address low efficiency (<70% yield) via continuous flow reactors or immobilized enzyme systems .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in efficacy data between in vitro and in vivo studies of this compound?

- Pharmacokinetic profiling : Measure plasma/tissue concentrations using UPLC-MS to correlate in vitro IC₅₀ values with in vivo dosages .

- Host factors : Account for immune modulation (e.g., macrophage activity in dogs) that may enhance in vivo efficacy beyond direct antiparasitic effects .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/EC₉₀ values for paralysis assays .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) when comparing multiple treatment groups or parasite strains .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.